3-{[(3-{5-[(3-carboxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
3-(2-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Carboxyphenylboronic acid: Shares similar functional groups and can undergo similar chemical reactions.
4-Carboxyphenylboronic acid: Another boronic acid derivative with comparable reactivity.
3-(2-Carboxyphenyl)propionic acid: An aromatic acid with similar structural features.
Uniqueness
3-(2-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOIC ACID is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C30H19N3O8 |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
3-[[3-[5-[(3-carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C30H19N3O8/c34-25(31-20-7-1-5-18(12-20)29(38)39)16-4-3-9-22(14-16)33-27(36)23-11-10-17(15-24(23)28(33)37)26(35)32-21-8-2-6-19(13-21)30(40)41/h1-15H,(H,31,34)(H,32,35)(H,38,39)(H,40,41) |
InChI Key |
ZKFXBCFWTYXSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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